2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
This compound is a triazolo-triazine derivative featuring a sulfanyl-acetamide scaffold with a 2-chloro-5-(trifluoromethyl)phenyl substituent. Its molecular framework combines a [1,2,4]triazolo[4,3-a][1,3,5]triazine core, which is substituted with two ethylamino groups at positions 5 and 7, and a thioether linkage to an acetamide moiety.
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N8OS/c1-3-22-13-25-14(23-4-2)29-15(26-13)27-28-16(29)31-8-12(30)24-11-7-9(17(19,20)21)5-6-10(11)18/h5-7H,3-4,8H2,1-2H3,(H,24,30)(H2,22,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPFIJTYQYVWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a synthetic derivative belonging to the class of triazole compounds. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure includes a triazole moiety, which is known for its pharmacological properties. The presence of substituents like ethylamino groups and a chloro-trifluoromethyl phenyl ring enhances its potential biological activity. The molecular formula is with a molecular weight of approximately 466.62 g/mol.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For example:
- In vitro studies have shown that similar triazole compounds demonstrate cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells for a closely related compound .
- Another investigation highlighted that derivatives of triazole with specific substitutions can lead to enhanced apoptosis in cancer cells, suggesting that modifications in the chemical structure can significantly affect biological efficacy .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties:
- A study demonstrated that certain triazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups on the phenyl ring were crucial for enhancing antibacterial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives reveals several key insights:
- Substituent Influence : The presence of electron-donating or withdrawing groups can significantly impact the biological activity. For instance, the introduction of halogen atoms (like chlorine or bromine) has been associated with improved potency against cancer cells .
- Triazole Ring Importance : The triazole ring itself is essential for the biological activity; modifications to this core structure can lead to variations in potency and selectivity against different targets .
Case Studies
- Study on Antitumor Activity : A series of synthesized triazole derivatives were tested for their antitumor activity. One compound showed an IC50 value lower than that of standard drugs like doxorubicin against multiple cancer cell lines, indicating its potential as a therapeutic agent .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties of triazole derivatives against resistant bacterial strains. The results indicated that specific structural features contributed to enhanced antibacterial activity compared to traditional antibiotics .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazole and thiol functionalities exhibit promising anticancer properties. The presence of the triazole moiety can enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial activity. Triazole-containing compounds have been documented to possess antifungal properties and may also exhibit antibacterial effects. This suggests possible applications in treating infections caused by resistant strains of bacteria and fungi .
Inflammation Modulation
Compounds similar to this one have been studied for their anti-inflammatory effects. The ability to modulate inflammatory pathways could make this compound a candidate for treating conditions like arthritis or other inflammatory diseases .
Pesticidal Activity
Given the presence of the triazole moiety, there is potential for this compound to be explored as a pesticide or fungicide. Triazoles are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, making them valuable in agricultural settings .
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer chemistry, where such compounds can serve as monomers or additives to enhance material properties such as thermal stability and resistance to degradation .
Case Study 1: Anticancer Screening
In a study investigating various triazole derivatives, compounds similar to 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide showed significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
A comparative study on triazole-based compounds demonstrated that those containing sulfur groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This supports further exploration of the subject compound in drug development for infectious diseases .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Triazolo-Triazine Derivatives
<sup>a</sup>Topological Polar Surface Area; <sup>b</sup>Estimated based on analogs; <sup>c</sup>Inferred from MDL data; <sup>d</sup>Calculated from substituent contributions.
Key Observations:
- Lipophilicity : The trifluoromethyl and chloro groups in the target compound increase its XLogP3 (~3.8) compared to the 3-methoxyphenyl analog (XLogP3 = 3.4), suggesting enhanced membrane permeability .
- Polarity : The TPSA (~144) is consistent across analogs, indicating similar hydrogen-bonding capacity, which may influence target engagement .
- Substituent Effects : The 2,4,6-trichlorophenyl variant () exhibits higher halogen content, a trait associated with herbicidal activity in triazine derivatives (e.g., flumetsulam in ) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology :
- Step 1 : Use a reflux system in 1,4-dioxane or ethanol with acylating agents (e.g., phenylacetylchloride) and triethylamine (TEA) as a base. Reaction times vary between 24–72 hours, depending on substituent reactivity .
- Step 2 : Monitor reaction progress via TLC and purify using gradient elution column chromatography (e.g., EtOAc/light petroleum mixtures). Precipitate the product by dissolving in EtOAc and adding light petroleum .
- Key Variables : Amine substituents (e.g., ethylamino vs. cyclohexyl) influence reaction time and yield. For example, isopropylamine reactions require 24 hours, while methylamine may need 72 hours .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H-NMR : Assign peaks for sulfanyl (δ ~4.05 ppm), trifluoromethyl (δ ~7.33 ppm), and ethylamino groups (δ ~2.79–3.94 ppm). Compare shifts in DMSO-d6 vs. CD3OD to resolve solubility issues .
- IR Spectroscopy : Identify carbonyl (C=O, ~1654 cm⁻¹) and sulfanyl (S–C, ~700–686 cm⁻¹) stretches .
- Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N ratios .
Advanced Research Questions
Q. How can computational tools predict bioactivity or optimize synthetic pathways?
- Approach :
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 60% .
- Apply molecular docking to simulate interactions with biological targets (e.g., kinases or antimicrobial enzymes). Prioritize substituents like trifluoromethyl for enhanced binding .
- Validation : Cross-reference computational predictions with experimental bioassays (e.g., antimicrobial MIC values) .
Q. How to design structure-activity relationship (SAR) studies for triazolo-triazine derivatives?
- Strategy :
- Vary Substituents : Synthesize analogs with modified ethylamino groups (e.g., cyclohexyl or isopropyl) and compare bioactivity .
- Functional Group Swapping : Replace the sulfanyl group with oxadiazole or triazole moieties to assess impact on solubility and target affinity .
Q. How to resolve contradictions in NMR or bioactivity data across studies?
- Case Example : Discrepancies in ethylamino proton shifts (δ 2.79 vs. 3.94 ppm) may arise from solvent effects (DMSO-d6 vs. CD3OD) or rotameric equilibria. Re-run NMR in standardized solvents and temperatures .
- Bioactivity Conflicts : If antimicrobial results vary, validate assay conditions (e.g., pH, bacterial strain) and use positive controls (e.g., ciprofloxacin) to normalize data .
Methodological Guidelines
-
Synthetic Optimization Table :
Parameter Optimal Condition Evidence Source Solvent 1,4-dioxane or ethanol Reaction Time 24–72 hours (amine-dependent) Purification Gradient EtOAc/light petroleum Yield Range 19–63% (substituent-dependent) -
Computational Workflow :
1. Model compound with Gaussian/COMSOL.
2. Simulate reaction pathways using DFT.
3. Validate with experimental kinetics (e.g., Arrhenius plots).
Reference: ICReDD’s integrated computational-experimental framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
